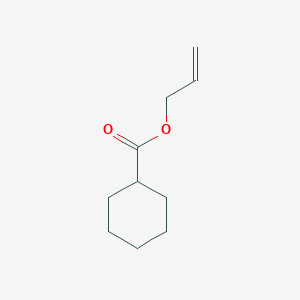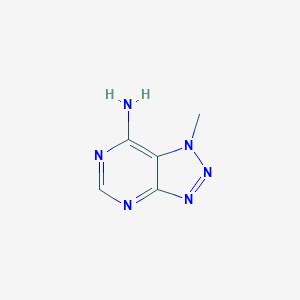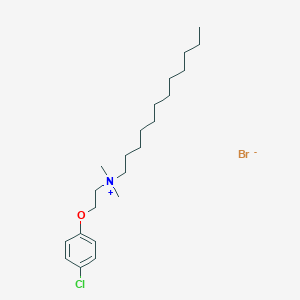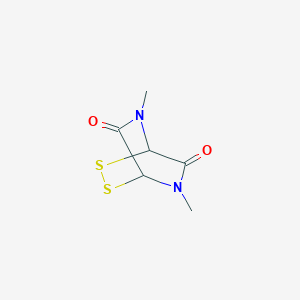
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl- is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as DDAO and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
DDAO has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of DDAO is in the field of medicine. DDAO has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, DDAO has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of DDAO is not yet fully understood. However, it is believed that DDAO exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular function and ultimately cell death.
Biochemische Und Physiologische Effekte
DDAO has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, DDAO has also been shown to have antioxidant activity. Furthermore, DDAO has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DDAO in lab experiments is its unique chemical structure, which allows for the study of its effects on cellular processes. Additionally, DDAO is a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of using DDAO in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of DDAO. One area of research is the development of new cancer treatments based on DDAO. Additionally, further investigation into the antibacterial and antifungal properties of DDAO could lead to the development of new antibiotics. Finally, the potential use of DDAO as a treatment for neurological disorders warrants further investigation.
In conclusion, DDAO is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDAO have been discussed in this paper. While there is still much to be learned about DDAO, its unique properties make it a promising candidate for further study.
Synthesemethoden
DDAO can be synthesized through a multistep process that involves the reaction of 2,3-dithiabicyclo[2.2.2]oct-5-ene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then further reacted with methylamine to yield DDAO. The synthesis of DDAO is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
19552-96-6 |
|---|---|
Produktname |
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl- |
Molekularformel |
C6H8N2O2S2 |
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2S2/c1-7-3(9)6-8(2)4(10)5(7)11-12-6/h5-6H,1-2H3 |
InChI-Schlüssel |
YVXJPXFQXBPZBA-UHFFFAOYSA-N |
SMILES |
CN1C2C(=O)N(C(C1=O)SS2)C |
Kanonische SMILES |
CN1C2C(=O)N(C(C1=O)SS2)C |
Synonyme |
1,4-dimethyl-3,6-epidithio-2,5-dioxopiperazine 1,4-DMETP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



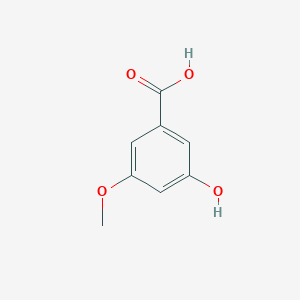
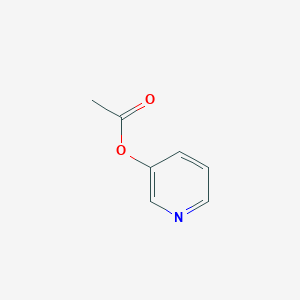
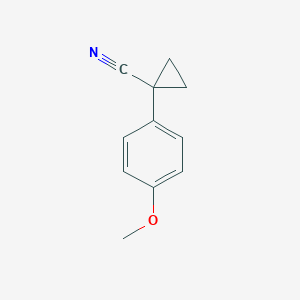
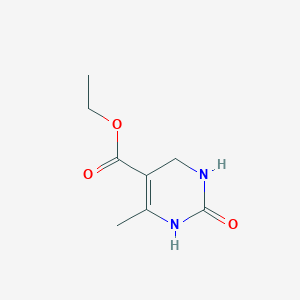
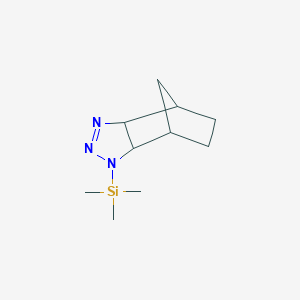
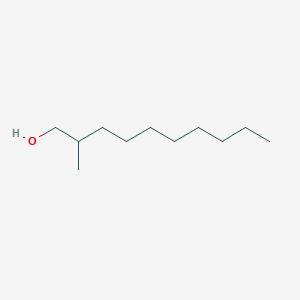
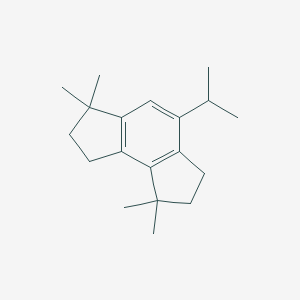

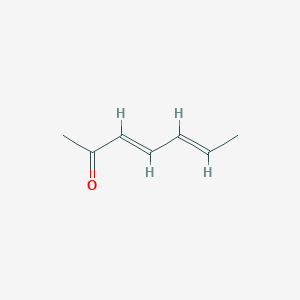
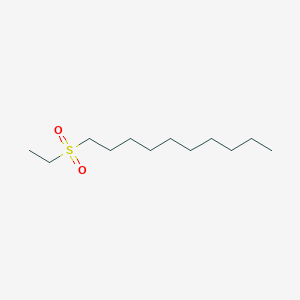
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
